Cas no 108335-05-3 (Ethanone,2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)-)
108335-05-3 structure
Product Name:Ethanone,2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)-
CAS No:108335-05-3
MF:C19H14N2O
MW:286.327264308929
CID:161079
PubChem ID:163785
Update Time:2025-04-19
Ethanone,2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone,2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)-
- 2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)ethanone
- eudistomin T
- 1-(9H-beta-carbolin-1-yl)-2-phenylethanone
- Ethanone, 2-phenyl-1-(9H-pyrido(3,4-b)indol-1-yl)-
- Eudistomine T
- 108335-05-3
- 1-(9H-beta-carbolin-1-yl)-2-phenyl-ethanone
- DTXSID30148505
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- Inchi: 1S/C19H14N2O/c22-17(12-13-6-2-1-3-7-13)19-18-15(10-11-20-19)14-8-4-5-9-16(14)21-18/h1-11,21H,12H2
- InChI Key: FNZBLVWPBUFWBG-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC=CC=1)C1C2=C(C=CN=1)C1C=CC=CC=1N2
Computed Properties
- Exact Mass: 285.10289
- Monoisotopic Mass: 286.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: 3.9
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 42.85
Ethanone,2-phenyl-1-(9H-pyrido[3,4-b]indol-1-yl)- Related Literature
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Ahmed Kamal,Manda Sathish,A. V. G. Prasanthi,Jadala Chetna,Yellaiah Tangella,Vunnam Srinivasulu,Nagula Shankaraiah,Abdullah Alarifi RSC Adv. 2015 5 90121
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2. Diastereoselective Pictet–Spengler reactions of L-(Boc)phenylalaninal and L-(Boc)prolinal: biomimetic syntheses of eudistomin T and (–)-woodinineJames McNulty,Ian W. J. Still J. Chem. Soc. Perkin Trans. 1 1994 1329
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3. Contents pages
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M. Ihara,K. Fukumoto Nat. Prod. Rep. 1995 12 277
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J. E. Saxton Nat. Prod. Rep. 1991 8 251
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